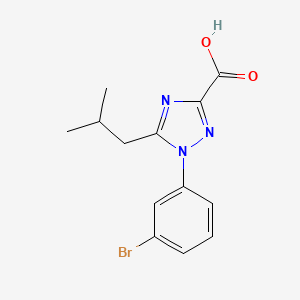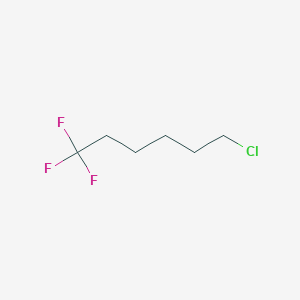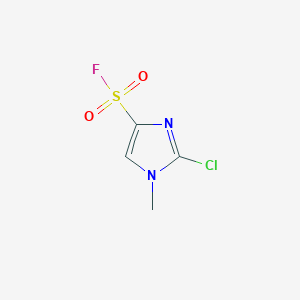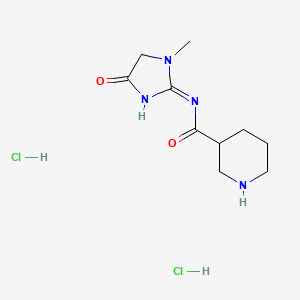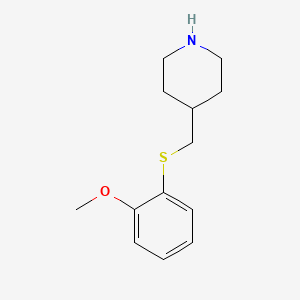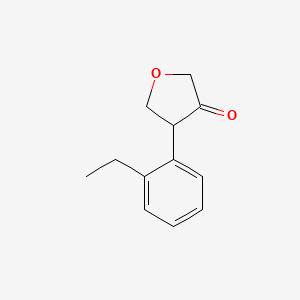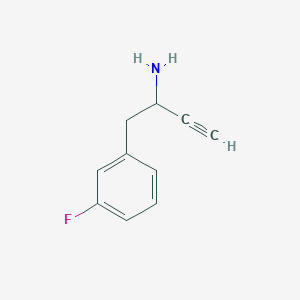
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to the target compound with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
Uniqueness
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine is unique due to its combination of an azetidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11N3S |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
2-(azetidin-3-ylsulfanyl)-4-methylpyrimidine |
InChI |
InChI=1S/C8H11N3S/c1-6-2-3-10-8(11-6)12-7-4-9-5-7/h2-3,7,9H,4-5H2,1H3 |
Clé InChI |
CSXPWOMZFXMKMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)SC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)
